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molecular formula C18H18O3 B8520380 6-(2-Phenoxyethoxy)-1-tetralone

6-(2-Phenoxyethoxy)-1-tetralone

Cat. No. B8520380
M. Wt: 282.3 g/mol
InChI Key: FYJXWZSTTOYBSC-UHFFFAOYSA-N
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Patent
US06410592B1

Procedure details

A mixture of 6-hydroxy-3,4-dihydro-2H-naphthalen-1-one (2.5 g), 2-phenoxyethyl bromide (3.4 g) and cesium carbonate (5.5 g) were stirred in N,N-dimethylformamide (15 cm3) and heated at 100° C. for 2.5 h. The reaction mixture was allowed to cool to room temperature and then diluted with water (150 cm3). The aqueous mixture was extracted with ethyl acetate (2×50 cm3) and the organic extracts were washed with aqueous sodium hydroxide (1 M, 50 cm3), water (50 cm3) and then hydrochloric acid (2 M, 50 cm3). The organic extracts were dried (Na2SO4) and the solvent removed under reduced pressure to afford the crude product which was suspended in diethyl ether and filtered to yield the title compound (3.2 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6][CH2:5]2.[O:13]([CH2:20][CH2:21]Br)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C)C=O.O.C(OCC)C>[O:13]([CH2:20][CH2:21][O:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6][CH2:5]2)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
OC=1C=C2CCCC(C2=CC1)=O
Name
Quantity
3.4 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CCBr
Name
cesium carbonate
Quantity
5.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with ethyl acetate (2×50 cm3)
WASH
Type
WASH
Details
the organic extracts were washed with aqueous sodium hydroxide (1 M, 50 cm3), water (50 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the crude product which
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCOC=1C=C2CCCC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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